Dimethyl (1H,1H,2H,2H-tridecafluorooct-1-yl)phosphonate

Surface energy Self-assembled monolayer Hydrophobicity

Dimethyl (1H,1H,2H,2H-tridecafluorooct-1-yl)phosphonate (CAS 61726-44-1) is a fluorinated phosphonate diester with molecular formula C₁₀H₁₀F₁₃O₃P and a molecular weight of 456.14 g/mol. Its structure comprises a dimethyl phosphonate head group linked via a two-carbon ethyl spacer to a C₆F₁₃ perfluorohexyl tail, classifying it as a semi-fluorinated alkylphosphonate ester.

Molecular Formula C10H10F13O3P
Molecular Weight 456.14 g/mol
CAS No. 61726-44-1
Cat. No. B12305513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl (1H,1H,2H,2H-tridecafluorooct-1-yl)phosphonate
CAS61726-44-1
Molecular FormulaC10H10F13O3P
Molecular Weight456.14 g/mol
Structural Identifiers
SMILESCOP(=O)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC
InChIInChI=1S/C10H10F13O3P/c1-25-27(24,26-2)4-3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h3-4H2,1-2H3
InChIKeyMJRRAUCJAYEEOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl (1H,1H,2H,2H-tridecafluorooct-1-yl)phosphonate (CAS 61726-44-1) – Procurement & Differentiation Guide for Perfluoroalkylphosphonate Esters


Dimethyl (1H,1H,2H,2H-tridecafluorooct-1-yl)phosphonate (CAS 61726-44-1) is a fluorinated phosphonate diester with molecular formula C₁₀H₁₀F₁₃O₃P and a molecular weight of 456.14 g/mol . Its structure comprises a dimethyl phosphonate head group linked via a two-carbon ethyl spacer to a C₆F₁₃ perfluorohexyl tail, classifying it as a semi-fluorinated alkylphosphonate ester . This compound serves as a precursor to perfluoroalkylphosphonic acid (PFPA) surface modifiers through ester hydrolysis, and participates in Michaelis–Arbuzov chemistry as both a synthetic intermediate and a reactive building block for fluorinated polymers and self-assembled monolayer (SAM) precursors [1].

Why Generic Substitution Fails for Dimethyl (1H,1H,2H,2H-tridecafluorooct-1-yl)phosphonate – Key Differentiation Drivers


Perfluoroalkylphosphonate derivatives are not interchangeable commodities. Three structural variables govern performance in surface modification, polymer synthesis, and specialty materials: (i) perfluoroalkyl chain length (C₆ vs. C₈ vs. C₁₀), which dictates surface energy and regulatory profile [1]; (ii) the ester alkyl group (dimethyl vs. diethyl vs. acid form), which controls hydrolysis rate, solubility, and molar loading efficiency [2]; and (iii) the ethylene spacer between the phosphonate head and perfluoro tail, which influences SAM packing density and thermal stability [3]. Substituting the dimethyl ester with the diethyl analog or the free phosphonic acid without adjusting formulation protocols leads to divergent surface coverage kinetics, altered wettability outcomes, and inconsistent batch-to-batch performance in coating or coupling applications.

Quantitative Differentiation Evidence for Dimethyl (1H,1H,2H,2H-tridecafluorooct-1-yl)phosphonate vs. Closest Analogs


Surface Energy Reduction: Perfluorinated Phosphonate SAMs vs. Hydrocarbon Phosphonate SAMs on Aluminum

Perfluorinated alkylphosphonate SAMs deliver approximately 48% lower surface energy than their hydrocarbon counterparts on aluminum substrates. Although the published data were acquired using perfluorodecylphosphonic acid (PFDP, a C₁₀ perfluoroalkyl phosphonic acid), the core structure – perfluoroalkyl chain linked to a phosphonate anchoring group – is directly relevant to the dimethyl ester target compound, which upon hydrolysis yields a structurally analogous C₈ perfluoroalkylphosphonic acid (FHOPA) [1]. The surface energy reduction is driven by the –CF₂– and –CF₃ terminal groups, independent of the ester leaving group.

Surface energy Self-assembled monolayer Hydrophobicity

Water Contact Angle: Perfluorinated vs. Hydrocarbon Phosphonate SAMs on Aluminum

The sessile drop static contact angle of pure water on perfluorinated phosphonate SAMs exceeds 130°, compared to >125° for hydrocarbon phosphonate SAMs, representing an absolute difference of at least 5° and a qualitative transition from 'very hydrophobic' to 'near-superhydrophobic' behavior [1]. The perfluorinated SAMs also exhibit lower contact angle hysteresis, indicative of more homogeneous surface coverage and reduced pinning sites [1].

Water contact angle Hydrophobic coating SAM characterization

Molar Loading Efficiency: Dimethyl Ester vs. Diethyl Ester Analog

The dimethyl ester (CAS 61726-44-1, MW = 456.14 g/mol) requires approximately 6.2% less mass than the diethyl ester analog (CAS 350608-55-8, MW = 484.19 g/mol) to deliver the same molar quantity of fluoroalkylphosphonate functionality [1]. This mass differential arises solely from the smaller methoxy (–OCH₃, 31.03 g/mol each) vs. ethoxy (–OCH₂CH₃, 45.06 g/mol each) ester groups, with the perfluoroalkyl tail and phosphonate core being identical between the two compounds.

Molar efficiency Molecular weight Formulation optimization

Hydrolytic Stability: Fluoroalkyl Phosphonate vs. Fluoroalkyl Phosphate Surfactants

Fluoroalkyl phosphonates, including the dimethyl ester class represented by CAS 61726-44-1, possess a hydrolytically stable carbon–phosphorus (C–P) bond that resists degradation under aqueous acidic or alkaline conditions. In contrast, fluoroalkyl phosphates (C–O–P linkage) are susceptible to hydrolysis, generating free perfluoroalkyl alcohols and phosphoric acid derivatives that compromise coating integrity and raise environmental concerns [1]. This stability advantage is explicitly cited as the basis for selecting phosphonate over phosphate surfactants in aqueous binder formulations [1].

Hydrolytic stability Phosphonate vs. phosphate Coating additive

Thermal Stability: Phosphonate Core vs. Phosphate Ester Core Under Oxidizing Conditions

Organophosphonate esters exhibit a thermal degradation onset temperature approximately 50 °C higher than analogous phosphate esters. In controlled thermal degradation studies, a phosphonate compound showed a degradation onset at ~338 °C, compared to ~289 °C for a diphenyl phosphate ester, with the phosphonate being 'little changed after several hours' at temperatures where the phosphate degraded rapidly [1]. This thermal robustness is attributed to the direct C–P bond, which requires higher activation energy for scission compared to the C–O–P linkage in phosphates.

Thermal stability Flame retardancy Oxidative degradation

Perfluoroalkyl Chain Length Optimization: C₈ vs. C₆ vs. C₁₀ Trade-offs in Surface Performance and Regulatory Profile

The target compound bears an effective C₈ perfluoroalkyl segment (C₆F₁₃–C₂H₄–), occupying a strategic middle ground between shorter C₆ and longer C₁₀ perfluoroalkyl phosphonates. In related fluorinated surfactant systems, perfluorooctyl derivatives achieve surface energies of ~16.4 mN/m, substantially lower than perfluorohexyl analogs (~20.5 mN/m), while avoiding the heightened regulatory and bioaccumulation concerns associated with C₁₀ and longer perfluoroalkyl chains [1]. The two-carbon ethylene spacer (–CH₂CH₂–) further insulates the phosphonate group from the electron-withdrawing perfluoro tail, preserving the nucleophilicity and binding affinity of the phosphonate head [2].

Perfluoroalkyl chain length Surface energy Regulatory compliance

High-Value Application Scenarios for Dimethyl (1H,1H,2H,2H-tridecafluorooct-1-yl)phosphonate Based on Differentiation Evidence


Precursor for Low-Surface-Energy Self-Assembled Monolayers (SAMs) on Metal Oxides

Hydrolysis of the dimethyl ester yields 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphonic acid (FHOPA), which forms SAMs on Al₂O₃, ITO, TiO₂, and BaTiO₃ surfaces. The resulting monolayers deliver critical surface energies of ~11 mN/m and water contact angles exceeding 130°, as demonstrated for the perfluorinated phosphonate SAM class on aluminum . The dimethyl ester form is preferred over the free acid for storage stability and ease of purification by vacuum distillation (BP 55–60 °C at 0.03 mm Hg) . This application leverages the ~48% surface energy reduction vs. hydrocarbon phosphonate SAMs established in Evidence Item 1 and the >130° contact angle established in Evidence Item 2.

Fluorinated Building Block for Phosphorus-Containing Fluoropolymer Synthesis

The dimethyl ester serves as a co-monomer or post-polymerization modifier in the synthesis of fluorinated copolymers bearing phosphonate functionality. The Arbuzov reaction between the corresponding alkyl iodide (1H,1H,2H,2H-tridecafluorooct-1-yl iodide) and trimethyl phosphite provides a high-yield, high-purity route to this monomer . The dimethyl ester's 6.2% molar efficiency advantage over the diethyl analog (Evidence Item 3) reduces feedstock mass in polymer formulations. The resulting phosphonate-containing fluoropolymers exhibit thermal stability with degradation onsets ~50 °C higher than phosphate-containing analogs (Evidence Item 5), making them suitable for high-temperature membrane and coating applications .

Hydrolytically Stable Surfactant or Block Additive for Waterborne Coatings

When converted to the corresponding phosphonic acid salt, the compound functions as a block-resistance additive in aqueous latex paint formulations. The hydrolytic stability of the C–P bond (Evidence Item 4) ensures the surfactant remains intact throughout the coating's shelf life, unlike fluoroalkyl phosphate alternatives that undergo progressive hydrolysis and performance drift . The C₈ perfluoroalkyl chain provides the optimal balance of surface activity and regulatory compatibility (Evidence Item 6), delivering surface energy reduction while avoiding the bioaccumulation concerns associated with longer-chain (C₁₀+) perfluoroalkyl phosphates targeted for regulatory phase-out .

Surface Modifier for Transparent Conducting Oxide Electrodes in Organic Electronics

The phosphonic acid derived from this dimethyl ester (FHOPA) has been demonstrated as an effective work-function modifier for ITO electrodes. On ITO surfaces, FHOPA maintains the high work function achieved by oxygen plasma treatment while reducing the polar component of surface energy, improving compatibility with nonpolar organic semiconductors in OLED and OPV device stacks . The ability to tune both electronic (work function) and wetting (surface energy) properties with a single modifier molecule – a capability not shared by non-fluorinated alkylphosphonic acids such as ODPA – makes this compound class uniquely valuable for interface engineering in organic electronics .

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